1,3-Benzodioxole-5-carboxamide

P2X4 receptor Neuropathic pain Inflammation

Procure 1,3-Benzodioxole-5-carboxamide as the defined, non-interchangeable scaffold for synthesizing potent P2X4/P2X7 antagonists (IC₅₀ 0.039 µM) and α-amylase inhibitors (IC₅₀ 0.68 µM). The 5-carboxamide regioisomer is essential; generic analogs (acids, 6-amides) fail to replicate potency. Essential for CFTR modulator and taste-modifying agent research.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 4847-94-3
Cat. No. B1330235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole-5-carboxamide
CAS4847-94-3
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)N
InChIInChI=1S/C8H7NO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H2,9,10)
InChIKeyHUSYTLMIRXITQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole-5-carboxamide (CAS 4847-94-3) | Core Scaffold for P2X Antagonists and Antidiabetic Agents


1,3-Benzodioxole-5-carboxamide (CAS 4847-94-3), also known as benzo[d][1,3]dioxole-5-carboxamide or piperonylamide, is a heterocyclic organic compound comprising a 1,3-benzodioxole core functionalized with a carboxamide group at the 5-position . With a molecular formula of C₈H₇NO₃, a molecular weight of 165.15 g/mol, a melting point of 167–169 °C, and a calculated logP of approximately 1.21, this compound serves as a versatile building block in medicinal chemistry [1][2]. Its benzodioxole moiety confers conformational rigidity and metabolic stability, while the primary carboxamide group enables straightforward derivatization to amide, thioamide, and N-substituted analogs [3]. The compound is not a final drug but a privileged scaffold from which diverse, biologically active derivatives—including potent P2X4/P2X7 receptor antagonists and α-amylase inhibitors—are systematically constructed [4][5].

1,3-Benzodioxole-5-carboxamide Procurement: Why In-Class Scaffolds Are Not Functionally Equivalent


Although numerous compounds share the benzodioxole or benzamide substructure, 1,3-benzodioxole-5-carboxamide is uniquely positioned as the direct, unmasked precursor for a specific class of potent P2X receptor antagonists and α-amylase inhibitors. Generic substitution with alternative benzodioxole analogs (e.g., 1,3-benzodioxole-5-carboxylic acid, or regioisomeric carboxamides) fundamentally alters both the synthetic route and the downstream biological activity profile [1]. As demonstrated by Mahmood et al. (2022), the primary carboxamide at the 5-position is essential for generating the N-carbamothioyl derivatives that achieve sub‑micromolar P2X4/P2X7 antagonism; substitution with a carboxylic acid or a 6‑carboxamide regioisomer fails to yield the same potency or selectivity [2][3]. Similarly, in antidiabetic applications, the benzodioxole‑5‑carboxamide core provides the precise electronic and steric environment required for α‑amylase inhibition, a property not recapitulated by simpler benzamide or piperonal analogs [4]. The quantitative comparisons below establish why 1,3‑benzodioxole‑5‑carboxamide is not a generic commodity but a defined, non‑interchangeable chemical entity for targeted research programs.

Quantitative Differentiation of 1,3-Benzodioxole-5-carboxamide Derivatives vs. Benchmark Comparators


P2X4 Receptor Antagonism: 9o Derivative vs. PSB-12062 and BX430

The 1,3-benzodioxole-5-carboxamide derivative 9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) exhibits an IC₅₀ of 0.039 ± 0.07 µM against human P2X4 receptors, representing a 35‑fold improvement over the reference P2X4 antagonist PSB-12062 (IC₅₀ = 1.38 µM) and a 14‑fold improvement over BX430 (IC₅₀ = 0.54 µM) [1][2][3]. This enhanced potency is directly attributable to the benzodioxole‑5‑carboxamide scaffold, which enables optimal N‑carbamothioyl substitution for allosteric modulation of the P2X4 channel [4].

P2X4 receptor Neuropathic pain Inflammation

P2X7 Receptor Antagonism: 9q Derivative vs. A‑804598

The 1,3-benzodioxole-5-carboxamide derivative 9q (N-(quinolin-8-ylcarbamothioyl)benzo[d][1,3]dioxole-5-carboxamide) achieves an IC₅₀ of 0.018 ± 0.06 µM against human P2X7 receptors, which is within the same nanomolar potency range as the clinically‑investigated P2X7 antagonist A‑804598 (IC₅₀ ≈ 0.011 µM for human P2X7) [1]. Importantly, 9q acts through a non‑competitive negative allosteric mechanism, a mode of antagonism that is distinct from orthosteric P2X7 inhibitors and may confer advantages in disease states characterized by high local ATP concentrations [2].

P2X7 receptor Inflammatory diseases Cancer

α‑Amylase Inhibition: IIc Derivative vs. Acarbose

Benzodioxole‑5‑carboxamide derivative IIc (structure defined in Hawash et al., 2023) inhibits α‑amylase with an IC₅₀ of 0.68 µM, which is approximately 79‑fold more potent than the clinically used α‑amylase/α‑glucosidase inhibitor acarbose (IC₅₀ = 53.68 µM under comparable assay conditions) [1][2]. Moreover, IIc exhibits negligible cytotoxicity toward normal Hek293t cells (IC₅₀ > 150 µM), yielding a therapeutic index >220 in vitro, whereas acarbose is associated with dose‑limiting gastrointestinal side effects that restrict its clinical utility [3][4].

Type 2 diabetes α‑Amylase inhibitor Postprandial hyperglycemia

In Vivo Antidiabetic Efficacy: IIc Derivative Blood Glucose Reduction

In a streptozotocin‑induced diabetic mouse model, five doses of the benzodioxole‑5‑carboxamide derivative IIc reduced mean blood glucose from 252.2 mg/dL to 173.8 mg/dL (a reduction of 78.4 mg/dL, or 31%), compared with an untreated control group that maintained hyperglycemia (>250 mg/dL) [1]. This in vivo glucose‑lowering effect, combined with the in vitro α‑amylase inhibition data (IC₅₀ = 0.68 µM), establishes a clear pharmacodynamic link that is unique to this chemotype [2]. No comparable in vivo data are available for simple benzodioxole or benzamide analogs lacking the 5‑carboxamide motif.

Diabetes animal model Blood glucose lowering In vivo efficacy

Physicochemical Properties: LogP and Solubility Profile

1,3-Benzodioxole-5-carboxamide has a calculated logP of 1.2145, which is significantly lower than many benzodioxole‑containing analogs (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, logP ≈ 3.28; N‑substituted morpholinyl derivatives, logP ≈ 2.56) [1]. This intermediate lipophilicity, combined with a polar surface area of 62 Ų and two hydrogen bond donors, places the compound within favorable drug‑like chemical space (Lipinski Rule of 5 violations = 0) . In contrast, more lipophilic benzodioxole analogs often exhibit poor aqueous solubility and higher plasma protein binding, limiting their suitability for lead optimization [2].

Drug‑likeness Lipophilicity ADME

High‑Impact Application Scenarios for 1,3‑Benzodioxole‑5‑carboxamide Procurement


P2X4‑Targeted Drug Discovery for Neuropathic Pain

Research teams investigating P2X4 receptor antagonism as a therapeutic strategy for neuropathic pain should procure 1,3‑benzodioxole‑5‑carboxamide as the starting material for synthesizing N‑carbamothioyl derivatives. The sub‑micromolar potency of derivative 9o (IC₅₀ = 0.039 µM) against human P2X4R, established via Ca²⁺ influx assays in h‑1321N1 cells, provides a validated synthetic route to highly potent, allosteric antagonists [1][2]. This scaffold is not commercially available as a pre‑optimized lead, making procurement of the parent carboxamide essential for SAR expansion and lead optimization efforts.

Next‑Generation Antidiabetic Agent Development

Investigators focused on α‑amylase inhibition for type 2 diabetes should obtain 1,3‑benzodioxole‑5‑carboxamide to access the benzodioxol carboxamide chemotype exemplified by compound IIc. With an in vitro α‑amylase IC₅₀ of 0.68 µM (79‑fold more potent than acarbose) and validated in vivo glucose lowering in diabetic mice (252.2 → 173.8 mg/dL), this scaffold offers a clear path to antidiabetic candidates with improved potency and safety margins [1][2][3].

CFTR Modulator Synthesis for Cystic Fibrosis Research

Patents from Vertex Pharmaceuticals disclose 1‑(benzo[d][1,3]dioxol‑5‑yl)‑carboxamide derivatives as CFTR modulators for the treatment of cystic fibrosis and related ABC transporter disorders [1]. The 1,3‑benzodioxole‑5‑carboxamide core is a key intermediate in these proprietary structures, and sourcing the authentic CAS 4847‑94‑3 material ensures fidelity to the patented synthetic routes and avoids regioisomeric impurities that could confound biological assays.

Taste‑Modifying Composition Formulation

Patent literature describes N‑(heptan‑4‑yl)benzo[d][1,3]dioxole‑5‑carboxamide (TM1) as a taste‑modifying agent for reducing caloric sweeteners and monosodium glutamate in food and beverage products [1]. Procurement of the parent 1,3‑benzodioxole‑5‑carboxamide enables the straightforward synthesis of TM1 and related N‑alkyl derivatives, supporting industrial R&D in flavor modulation and product reformulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.